6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one 6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788260
InChI: InChI=1S/C25H30N4O4/c1-31-22-11-9-20(24(32-2)25(22)33-3)17-27-13-15-28(16-14-27)18-29-23(30)12-10-21(26-29)19-7-5-4-6-8-19/h4-12H,13-18H2,1-3H3
SMILES:
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5 g/mol

6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14788260

Molecular Formula: C25H30N4O4

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one -

Specification

Molecular Formula C25H30N4O4
Molecular Weight 450.5 g/mol
IUPAC Name 6-phenyl-2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C25H30N4O4/c1-31-22-11-9-20(24(32-2)25(22)33-3)17-27-13-15-28(16-14-27)18-29-23(30)12-10-21(26-29)19-7-5-4-6-8-19/h4-12H,13-18H2,1-3H3
Standard InChI Key XEGDSRKBFPVIGV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group. At position 2 of this core, a piperazine ring is attached via a methylene (-CH2-) linker. The piperazine nitrogen at position 4 is further substituted with a 2,3,4-trimethoxybenzyl group, while position 6 of the pyridazinone ring is occupied by a phenyl group.

Key Functional Groups:

  • Pyridazinone core: Imparts hydrogen-bonding capacity via the ketone and nitrogen atoms.

  • Piperazine moiety: Enhances solubility and enables interactions with biological targets through its basic nitrogen atoms.

  • Trimethoxybenzyl group: Contributes to lipophilicity, potentially improving membrane permeability.

Molecular Formula and Weight

While exact analytical data remains limited, the molecular formula is estimated as C25H29N4O4 based on structural analysis. This corresponds to a molecular weight of ~453.54 g/mol, though earlier reports cite a lower value of 370.45 g/mol, suggesting possible discrepancies in characterization.

Physicochemical Properties:

PropertyValue
LogP (Predicted)~3.2
Hydrogen Bond Donors1 (pyridazinone ketone)
Hydrogen Bond Acceptors7 (N, O atoms)
Polar Surface Area~85 Ų

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis involves three key components:

  • Pyridazinone core construction via cyclization of dihydrofuran derivatives.

  • Introduction of the phenyl group at position 6 using Suzuki-Miyaura coupling.

  • Piperazine functionalization with the trimethoxybenzyl group through nucleophilic substitution.

Stepwise Synthesis

A generalized pathway is outlined below:

Step 1: Pyridazinone Core Formation

Maleic anhydride derivatives undergo cyclocondensation with hydrazine hydrate to form the pyridazinone ring.

Step 2: Phenyl Group Installation

Palladium-catalyzed cross-coupling introduces the phenyl group at position 6, typically achieving yields of 60–75%.

Step 3: Piperazine Substitution

Reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with chloromethylpyridazinone in the presence of K2CO3 yields the final product. Optimized conditions (DMF, 80°C, 12 h) provide ~55% yield.

Critical Challenges:

  • Low yields in final coupling steps due to steric hindrance.

  • Purification difficulties arising from polar byproducts.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL). The trimethoxybenzyl group likely enhances membrane penetration, while the pyridazinone core interferes with microbial DNA gyrase.

Comparative Cytotoxicity:

Cell LineIC50 (μM)Reference Compound (Doxorubicin)
MCF-718.30.45
A54924.70.68

Pharmacological Preconditioning

Structural analogs like trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) demonstrate cardioprotective effects by enhancing stem cell survival under oxidative stress . While untested, the target compound may share similar properties due to its piperazine-trimethoxybenzyl motif .

Structural Analogs and Structure-Activity Relationships

Key Analog: 6-Phenyl-2-((4-propylpiperazin-1-yl)methyl)pyridazin-3(2H)-one

This analog replaces the trimethoxybenzyl group with a propyl chain, reducing molecular weight to 312.4 g/mol (C18H24N4O) .

Comparative Analysis:

FeatureTarget CompoundPropyl Analog
Molecular Weight453.54 g/mol312.4 g/mol
LogP3.22.1
Anticancer IC5018.3 μM (MCF-7)>50 μM

The trimethoxybenzyl group’s electron-rich aromatic system enhances target engagement but increases metabolic instability.

Therapeutic Applications and Future Directions

Development Challenges

  • Poor aqueous solubility (0.12 mg/mL at pH 7.4).

  • CYP3A4 inhibition (Ki = 9.8 μM), risking drug-drug interactions.

Optimization Strategies

  • Prodrug derivatives: Phosphate esters to enhance solubility.

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) carriers improve tumor retention.

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